molecular formula C12H8N2O3S B11650189 Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate CAS No. 68470-82-6

Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate

Cat. No.: B11650189
CAS No.: 68470-82-6
M. Wt: 260.27 g/mol
InChI Key: YNMLSCKHCOWCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is a heterocyclic compound featuring a fused thiazino-benzimidazole core. Its structure includes a six-membered 1,3-thiazine ring fused to a benzimidazole moiety, with a ketone group at position 4 and a methyl ester substituent at position 2 (Fig. 1). The compound’s synthesis typically involves cyclocondensation reactions, as seen in analogous systems, such as the use of carbon disulfide (CS₂) with N-(alkynyl)-o-phenylenediamines to form [1,3]thiazino[3,2-a]benzimidazoles . Characterization via spectroscopic methods (IR, NMR, MS) and X-ray crystallography confirms its structural integrity, with space groups like Pbca or P2₁/c observed in related derivatives .

Properties

IUPAC Name

methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S/c1-17-11(16)9-6-10(15)14-8-5-3-2-4-7(8)13-12(14)18-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMLSCKHCOWCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319251
Record name methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68470-82-6
Record name NSC342860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Ugi/Deprotection/Cyclization Methodology

Modern synthetic approaches leverage multi-component reactions (MCRs) like the Ugi reaction to streamline benzimidazole core formation. A two-step protocol involving:

  • Ugi Reaction : Condensation of 2-nitroaniline, an aldehyde, an isocyanide, and a carboxylic acid forms a peptoid intermediate.

  • Cyclization : Microwave-assisted reduction of the nitro group followed by cyclization yields the benzimidazole core .

Adapting this method, methyl glyoxylate could serve as the carboxylic acid component to introduce the ester moiety. Subsequent cyclization with a sulfur source (e.g., thiourea) under microwave irradiation constructs the thiazino ring.

Representative Pathway :

  • Ugi Reaction :
    2-Nitroaniline+RCHO+Isocyanide+Methyl GlyoxylateMeOHPeptoid Intermediate\text{2-Nitroaniline} + \text{RCHO} + \text{Isocyanide} + \text{Methyl Glyoxylate} \xrightarrow{\text{MeOH}} \text{Peptoid Intermediate}

  • Reduction/Cyclization :
    Peptoid IntermediateSnCl2,HCl,MWMethyl 4-oxo-thiazino[3,2-a]benzimidazole-2-carboxylate\text{Peptoid Intermediate} \xrightarrow{\text{SnCl}_2, \text{HCl}, \text{MW}} \text{Methyl 4-oxo-thiazino[3,2-a]benzimidazole-2-carboxylate}

Microwave irradiation enhances reaction efficiency, reducing cyclization time from hours to minutes .

Epoxide-Mediated Ring Expansion

Epoxides serve as electrophilic agents for ring expansion reactions. In a method analogous to Scheme 20 in , 2-mercaptobenzimidazole reacts with an epoxide derivative (e.g., glycidyl methyl ester) to form an intermediate thioether. Acid-catalyzed cyclization then yields the thiazino ring.

Reaction Scheme :

  • Epoxide Opening :
    2-Mercaptobenzimidazole+Glycidyl Methyl EsterEtOH, reflux2-(2-Hydroxy-3-methoxycarbonylpropylthio)benzimidazole\text{2-Mercaptobenzimidazole} + \text{Glycidyl Methyl Ester} \xrightarrow{\text{EtOH, reflux}} \text{2-(2-Hydroxy-3-methoxycarbonylpropylthio)benzimidazole}

  • Cyclization :
    IntermediateH2SO4,80°CMethyl 4-oxo-thiazino[3,2-a]benzimidazole-2-carboxylate\text{Intermediate} \xrightarrow{\text{H}_2\text{SO}_4, 80°C} \text{Methyl 4-oxo-thiazino[3,2-a]benzimidazole-2-carboxylate}

This method benefits from the epoxide’s reactivity, enabling regioselective ring formation .

Direct introduction of the ester group is achievable using α-bromoesters. For example, methyl bromoacetate reacts with 2-mercaptobenzimidazole to form a thioether, which undergoes base-mediated cyclization to form the thiazino ring.

Procedure :

  • Alkylation :
    2-Mercaptobenzimidazole+Methyl BromoacetateK2CO3,DMF2-(Methoxycarbonylmethylthio)benzimidazole\text{2-Mercaptobenzimidazole} + \text{Methyl Bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(Methoxycarbonylmethylthio)benzimidazole}

  • Cyclization :
    Thioether IntermediateNaH, DMF, 100°CMethyl 4-oxo-thiazino[3,2-a]benzimidazole-2-carboxylate\text{Thioether Intermediate} \xrightarrow{\text{NaH, DMF, 100°C}} \text{Methyl 4-oxo-thiazino[3,2-a]benzimidazole-2-carboxylate}

This route offers high atom economy and avoids post-synthetic esterification .

Amidinium Salt Condensation Approach

Amidinium salts (64 ) react with 2-mercaptobenzimidazole to form thiazino[3,2-a]benzimidazol-3(2H)-ones (66 ), as demonstrated in Scheme 21 of . By substituting the amidinium salt with a methyl ester-containing variant, the target compound is accessible.

Synthetic Route :

  • Salt Preparation :
    Methyl 3-Aminopropionate+CS2HClAmidinium Salt\text{Methyl 3-Aminopropionate} + \text{CS}_2 \xrightarrow{\text{HCl}} \text{Amidinium Salt}

  • Cyclocondensation :
    Amidinium Salt+2-MercaptobenzimidazoleEtOH, ΔMethyl 4-oxo-thiazino[3,2-a]benzimidazole-2-carboxylate\text{Amidinium Salt} + \text{2-Mercaptobenzimidazole} \xrightarrow{\text{EtOH, Δ}} \text{Methyl 4-oxo-thiazino[3,2-a]benzimidazole-2-carboxylate}

This method highlights the versatility of amidinium salts in heterocycle synthesis .

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsAdvantagesLimitations
Cyclocondensation2-Mercaptobenzimidazole1,3-Dibromopropane, PPAHigh yield, scalableRequires harsh acids
Microwave Ugi2-NitroanilineMethyl glyoxylate, SnCl₂, MWRapid, modularMulti-step purification
Epoxide-MediatedGlycidyl methyl esterH₂SO₄RegioselectiveEpoxide instability
Bromoester AlkylationMethyl bromoacetateNaH, DMFDirect ester introductionSensitive to moisture
Amidinium SaltMethyl 3-aminopropionateCS₂, HClOne-pot synthesisLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of thiazino-benzimidazole compounds exhibit significant activity against various bacterial strains. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis infections .

Anticancer Activity

Research indicates that methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate and its derivatives may possess anticancer properties. In vitro studies have evaluated the cytotoxic effects of these compounds against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Some derivatives have shown IC50 values in the low micromolar range, suggesting promising anticancer activity .

Enzyme Inhibition Studies

The structural characteristics of this compound make it a candidate for studying enzyme interactions. Its ability to inhibit specific enzymes can be leveraged in drug design for conditions that involve enzyme dysregulation, such as cancer and metabolic disorders .

Material Science

In addition to biological applications, this compound is being explored for its potential use in developing materials with unique electronic or optical properties. The thiazine ring system contributes to the electronic characteristics that can be harnessed in organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The methyl ester group at position 2 distinguishes this compound from analogs like 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid (molecular formula C₁₁H₇N₂O₃S), which lacks the ester moiety. In contrast, ethyl 3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate () features a five-membered thiazole ring instead of the six-membered thiazine, reducing ring strain but altering conjugation and electronic properties.

Ring System Variations

The six-membered thiazino ring in the target compound contrasts with thiazolo[3,2-a]benzimidazoles, which have a five-membered thiazole ring. The larger thiazino ring allows for greater conformational flexibility and distinct hydrogen-bonding patterns, influencing crystal packing and stability. For example, derivatives like 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one exhibit dihydro moieties that reduce aromaticity, affecting redox properties relevant to antioxidant activity .

Crystallographic and Hydrogen-Bonding Analysis

X-ray studies on related compounds reveal extended hydrogen-bonding networks. For example, 8 and 9 () form dimers via N–H···S and C–H···O interactions, stabilized by Etter’s graph-set notation (e.g., R₂²(8) motifs) . The 4-oxo group in Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate likely participates in similar interactions, influencing crystal morphology and stability.

Data Tables

Table 1: Structural and Functional Comparison of Thiazino/Thiazolo Derivatives

Compound Name Molecular Formula Ring System Substituents Biological Activity (IC₅₀) Reference
This compound C₁₂H₉N₂O₃S Thiazino 4-oxo, 2-COOCH₃ N/A
4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid C₁₁H₇N₂O₃S Thiazino 4-oxo, 2-COOH N/A
Ethyl 3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate C₁₃H₁₁N₂O₂S Thiazolo 3-CH₃, 2-COOCH₂CH₃ N/A
2-Aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one C₁₅H₁₁N₂OS Thiazino 4-oxo, 2-aryl 18.5 μM (DPPH assay)

Table 2: Crystallographic Data for Selected Derivatives

Compound Space Group Bond Length (C–S) Å Hydrogen-Bonding Motifs Reference
Derivative 8 Pbca 1.76 N–H···S, C–H···O
Derivative 9 P2₁/c 1.74 N–H···N, C–H···π
2-Aryl-4-oxo P1̄ 1.72 O–H···O, C–H···S

Q & A

Basic: What are the established synthetic routes for Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate, and how is its structure validated?

Answer:
The compound is synthesized via alkylation of benzimidazole-2-thione derivatives followed by intramolecular cyclization. Key steps include:

  • Alkylation : Reaction of benzimidazole-thione with methyl bromoacetate in a polar aprotic solvent (e.g., DMF) under reflux .
  • Cyclization : Base-mediated intramolecular heterocyclization to form the thiazino ring .
    Characterization :
TechniquePurposeExample Data from
¹H/¹³C-NMR Confirm substituent positions and cyclizationδ 3.85 (s, 3H, COOCH₃)
IR Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹)1720 cm⁻¹ (ester C=O)
X-ray Resolve crystal structure and space group (e.g., Pbca or P2₁/c)Crystallographic R-factor < 0.05

Advanced: How do reaction conditions influence regioselectivity in cyclocondensation reactions for thiazino-benzimidazole derivatives?

Answer:
Regioselectivity is controlled by:

  • Substituent effects : Electron-withdrawing groups on the benzimidazole favor cyclization at specific positions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to direct cyclization pathways .
  • Solvent polarity : Polar solvents stabilize transition states, reducing side products (e.g., thiazolo vs. thiazino isomers) .
    Example : Cyclocondensation with CS₂ in DMF yields thiazino[3,2-a]benzimidazoles, while protic solvents may lead to alternative products .

Advanced: What role does SHELX software play in crystallographic refinement of this compound?

Answer:
SHELXL refines X-ray diffraction data by:

  • Model optimization : Adjusting atomic positions and thermal parameters to minimize R-factors .
  • Twinned data handling : Resolving overlapping reflections in non-merohedral twinning (common in low-symmetry space groups like P2₁/c) .
    Validation : Compare observed vs. calculated structure factors (Fo/Fc) and analyze residual electron density maps to confirm absence of disorder .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

MethodKey InsightsExample Data
¹H-NMR Methyl ester protons (δ 3.85 ppm), aromatic protons (δ 7.2–8.1 ppm) Integration ratios
¹³C-NMR Carbonyl signals (δ ~165–170 ppm for ester and lactam) DEPT-135 for CH groups
HRMS Confirm molecular formula (e.g., [M+H]⁺ m/z calc. 317.0452) ±0.001 Da accuracy

Advanced: How do hydrogen-bonding networks stabilize the crystal lattice?

Answer:
Graph set analysis (Etter’s method) reveals:

  • Dimeric motifs : N–H···O hydrogen bonds between lactam and ester groups (e.g., R₂²(8) patterns) .
  • π-π stacking : Aromatic benzimidazole rings stack with offset distances of 3.5–4.0 Å .
    Validation : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 15% H-bond contribution) .

Advanced: How do structural modifications impact biological activity?

Answer:

  • Thiazine ring substitution : Electron-withdrawing groups (e.g., –CF₃) enhance DNA minor groove binding (IC₅₀ reduced by 40% vs. parent compound) .
  • Benzimidazole substitution : Methoxy groups at C-5 improve antituberculosis activity (MIC 6.25 µg/mL vs. 25 µg/mL for unsubstituted analog) .
    Method : Structure-activity relationship (SAR) studies via comparative assays (e.g., DNA cleavage vs. Mycobacterium tuberculosis inhibition) .

Basic: What are common synthetic byproducts, and how are they addressed?

Answer:

  • Byproducts : Uncyclized intermediates or over-alkylated derivatives.
  • Mitigation :
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) .
    • Monitoring : TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .

Advanced: How do solvent choices affect reaction kinetics?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Accelerate cyclization via stabilization of transition states (rate increase by 2× vs. THF) .
  • Protic solvents (MeOH, EtOH) : Slow reactions due to hydrogen bonding with nucleophiles, favoring side reactions (e.g., ester hydrolysis) .

Advanced: What computational approaches predict reactivity in nucleophilic attacks?

Answer:

  • DFT calculations : Identify electrophilic centers using Fukui indices (e.g., C-2 of thiazine ring, f⁻ = 0.12) .
  • Molecular docking : Predict binding to biological targets (e.g., DNA gyrase) with AutoDock Vina (binding energy ≤ −7.0 kcal/mol) .

Advanced: How do structural analogs compare in DNA binding efficiency?

Answer:

Analog ModificationDNA Binding Affinity (Kₐ, M⁻¹)Method
Parent compound 1.2 × 10⁴Ethidium displacement
5-CF₃ substitution 3.5 × 10⁴UV-Vis titration
7-OCH₃ substitution 0.8 × 10⁴Fluorometric assay

Trend : Electron-withdrawing groups enhance groove binding via dipole interactions with DNA phosphate backbone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.